molecular formula C12H28Si B1589305 Triisobutylsilane CAS No. 6485-81-0

Triisobutylsilane

Cat. No.: B1589305
CAS No.: 6485-81-0
M. Wt: 200.44 g/mol
InChI Key: BORQTRQJFUNMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Triisobutylsilane has a wide range of applications in scientific research:

Safety and Hazards

Triisobutylsilane is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection when handling it .

Biochemical Analysis

Biochemical Properties

Triisobutylsilane plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating reactions such as desulfurization and deprotection of functional groups . For instance, this compound can be used in combination with trifluoroacetic acid for the deprotection of the Fmoc functional group . These interactions are crucial for the synthesis of complex organic molecules.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to deprotect functional groups can lead to changes in protein function and cellular behavior. For example, the deprotection of the N-boc group by this compound can alter protein conformation and activity, impacting cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to specific sites on enzymes or proteins, altering their activity. This binding can result in the inhibition of certain enzymatic reactions or the activation of others, depending on the context. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, impacting overall cellular health and function .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, this compound’s role in desulfurization reactions can impact sulfur-containing metabolites and their associated pathways . These interactions are crucial for maintaining cellular homeostasis and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation. This compound’s ability to bind to certain proteins can influence its distribution within the cell, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. This compound’s localization can impact its activity and function, as it interacts with different biomolecules in various cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triisobutylsilane can be synthesized through the hydrosilylation of isobutene with trichlorosilane, followed by reduction with lithium aluminum hydride. The reaction conditions typically involve:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Triisobutylsilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Triisopropylsilane
  • Triethylsilane
  • Tributylsilane
  • Phenylsilane
  • Tris(trimethylsilyl)silane
  • Triphenylsilane

Comparison: Triisobutylsilane is unique due to its specific steric and electronic properties, which make it particularly effective in certain reduction and deprotection reactions. Compared to triisopropylsilane and triethylsilane, this compound offers better selectivity and efficiency in some applications. Its bulkier isobutyl groups provide steric hindrance, which can be advantageous in selective reactions .

Properties

IUPAC Name

tris(2-methylpropyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28Si/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-13H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORQTRQJFUNMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[SiH](CC(C)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6485-81-0
Record name Tris(2-methylpropyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6485-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triisobutylsilane
Reactant of Route 2
Triisobutylsilane
Reactant of Route 3
Triisobutylsilane
Reactant of Route 4
Triisobutylsilane
Reactant of Route 5
Triisobutylsilane
Reactant of Route 6
Triisobutylsilane
Customer
Q & A

Q1: What is the primary function of Triisobutylsilane in the context of this research?

A1: this compound, in combination with Trifluoroacetic acid and water, is utilized as a reagent for cleaving synthesized peptides from the resin used during solid-phase peptide synthesis []. This step is crucial for obtaining the desired peptide in its free form for further purification and analysis.

Q2: Are there any alternative cleavage cocktails used in peptide synthesis, and how do they compare to the one using this compound?

A2: While the provided abstract [] focuses solely on the utilization of this compound within a specific cleavage cocktail, numerous alternative cocktails exist for peptide cleavage. These often involve variations in the use of acids (like different scavengers), bases, or nucleophiles, each with its advantages and disadvantages depending on the specific amino acid sequence and desired outcome.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.